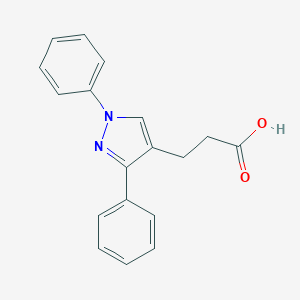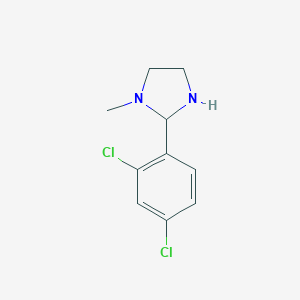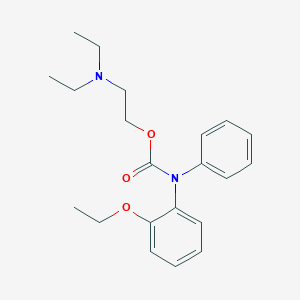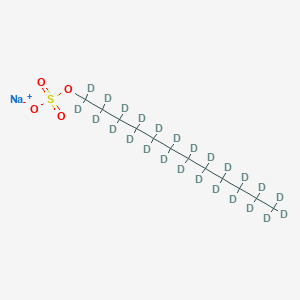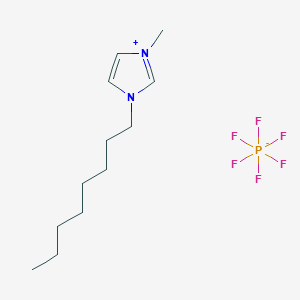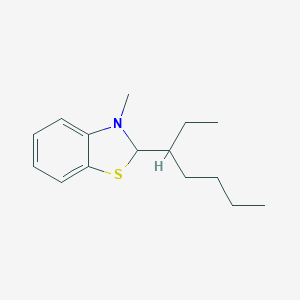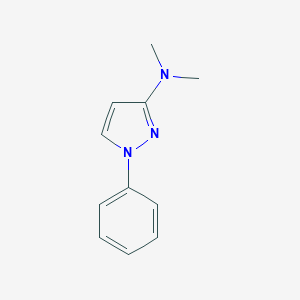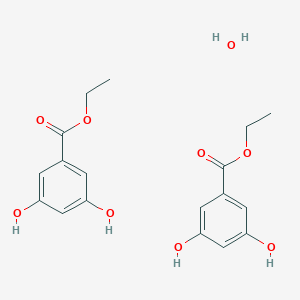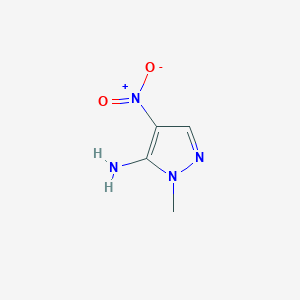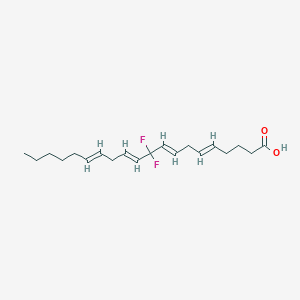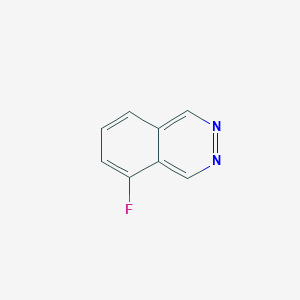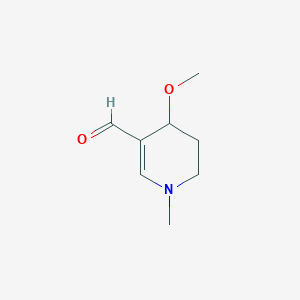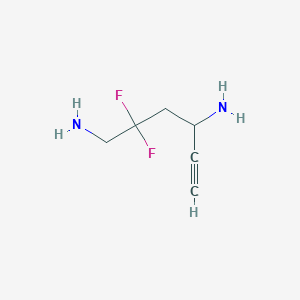
2,2-Difluorohex-5-yne-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluorohex-5-yne-1,4-diamine is a compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This compound is a versatile building block that can be used in the synthesis of various organic compounds. In
Mecanismo De Acción
The mechanism of action of 2,2-Difluorohex-5-yne-1,4-diamine is not well understood. However, it is believed to inhibit the activity of enzymes that are involved in various metabolic pathways. It has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is involved in the synthesis of nucleic acids. It has also been shown to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of DNA.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,2-Difluorohex-5-yne-1,4-diamine are not well understood. However, it has been shown to have anti-cancer, anti-viral, and anti-inflammatory properties. It has also been shown to have potential applications in the treatment of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,2-Difluorohex-5-yne-1,4-diamine in lab experiments include its high yield in synthesis, its versatility in the synthesis of various organic compounds, and its potential applications in various fields of scientific research. The limitations of using 2,2-Difluorohex-5-yne-1,4-diamine in lab experiments include its high toxicity and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2,2-Difluorohex-5-yne-1,4-diamine. One direction is to further investigate its mechanism of action and its biochemical and physiological effects. Another direction is to explore its potential applications in the treatment of bacterial infections. Additionally, research can be conducted to explore its potential applications in the synthesis of new materials and fluorescent dyes. Finally, research can be conducted to develop new synthetic methods for 2,2-Difluorohex-5-yne-1,4-diamine that are more efficient and environmentally friendly.
Conclusion:
2,2-Difluorohex-5-yne-1,4-diamine is a versatile building block that has potential applications in various fields of scientific research. The synthesis of this compound involves the reaction of 1,4-diaminobutane with 2,2-difluoroacetylene in the presence of a catalyst. It has been shown to have anti-cancer, anti-viral, and anti-inflammatory properties. Its mechanism of action and biochemical and physiological effects are not well understood. The advantages of using 2,2-Difluorohex-5-yne-1,4-diamine in lab experiments include its high yield in synthesis, its versatility in the synthesis of various organic compounds, and its potential applications in various fields of scientific research. The limitations of using 2,2-Difluorohex-5-yne-1,4-diamine in lab experiments include its high toxicity and the lack of understanding of its mechanism of action. There are several future directions for research on 2,2-Difluorohex-5-yne-1,4-diamine, including further investigation of its mechanism of action and its biochemical and physiological effects, exploration of its potential applications in the treatment of bacterial infections, and development of new synthetic methods that are more efficient and environmentally friendly.
Métodos De Síntesis
The synthesis of 2,2-Difluorohex-5-yne-1,4-diamine involves the reaction of 1,4-diaminobutane with 2,2-difluoroacetylene. The reaction is carried out in the presence of a catalyst such as palladium on carbon or copper iodide. The reaction yields 2,2-Difluorohex-5-yne-1,4-diamine as a white crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
2,2-Difluorohex-5-yne-1,4-diamine has potential applications in various fields of scientific research. It is used as a building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials. It has been used in the synthesis of anti-cancer drugs, anti-viral drugs, and anti-inflammatory drugs. It is also used in the synthesis of fluorescent dyes and polymers.
Propiedades
Número CAS |
110483-06-2 |
|---|---|
Nombre del producto |
2,2-Difluorohex-5-yne-1,4-diamine |
Fórmula molecular |
C6H10F2N2 |
Peso molecular |
148.15 g/mol |
Nombre IUPAC |
2,2-difluorohex-5-yne-1,4-diamine |
InChI |
InChI=1S/C6H10F2N2/c1-2-5(10)3-6(7,8)4-9/h1,5H,3-4,9-10H2 |
Clave InChI |
QSJHCTOZEMYUJJ-UHFFFAOYSA-N |
SMILES |
C#CC(CC(CN)(F)F)N |
SMILES canónico |
C#CC(CC(CN)(F)F)N |
Sinónimos |
2,2-difluoro-5-hexyne-1,4-diamine 2,2-difluoro-5-hexyne-1,4-diamine dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



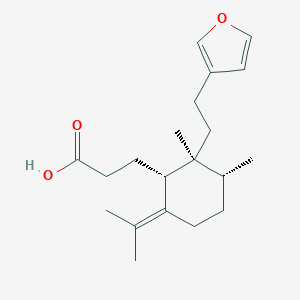
![5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione](/img/structure/B9944.png)
